2,4-Pyrimidinediol, 5-fluoro- (9CI)
2,4-Pyrimidinediol, 5-fluoro- (9CI)
5-fluorouracil is a nucleobase analogue that is uracil in which the hydrogen at position 5 is replaced by fluorine. It is an antineoplastic agent which acts as an antimetabolite - following conversion to the active deoxynucleotide, it inhibits DNA synthesis (by blocking the conversion of deoxyuridylic acid to thymidylic acid by the cellular enzyme thymidylate synthetase) and so slows tumour growth. It has a role as a xenobiotic, an environmental contaminant, a radiosensitizing agent, an antineoplastic agent, an immunosuppressive agent and an antimetabolite. It is a nucleobase analogue and an organofluorine compound. It derives from a uracil.
Fluorouracil is an antimetabolite fluoropyrimidine analog of the nucleoside pyrimidine with antineoplastic activity. Fluorouracil and its metabolites possess a number of different mechanisms of action. In vivo, fluoruracil is converted to the active metabolite 5-fluoroxyuridine monophosphate (F-UMP); replacing uracil, F-UMP incorporates into RNA and inhibits RNA processing, thereby inhibiting cell growth. Another active metabolite, 5-5-fluoro-2'-deoxyuridine-5'-O-monophosphate (F-dUMP), inhibits thymidylate synthase, resulting in the depletion of thymidine triphosphate (TTP), one of the four nucleotide triphosphates used in the in vivo synthesis of DNA. Other fluorouracil metabolites incorporate into both RNA and DNA; incorporation into RNA results in major effects on both RNA processing and functions.
Fluorouracil (5-FU) is a pyrimidine analogue used as an antineoplastic agent to treat multiple solid tumors including colon, rectal, breast, gastric, pancreatic, ovarian, bladder and liver cancer. Fluorouracil is associated with a low rate of transient serum aminotransferase elevations during therapy and has been implicated in rare cases of clinically apparent acute liver injury.
Fluorouracil is an antimetabolite fluoropyrimidine analog of the nucleoside pyrimidine with antineoplastic activity. Fluorouracil and its metabolites possess a number of different mechanisms of action. In vivo, fluoruracil is converted to the active metabolite 5-fluoroxyuridine monophosphate (F-UMP); replacing uracil, F-UMP incorporates into RNA and inhibits RNA processing, thereby inhibiting cell growth. Another active metabolite, 5-5-fluoro-2'-deoxyuridine-5'-O-monophosphate (F-dUMP), inhibits thymidylate synthase, resulting in the depletion of thymidine triphosphate (TTP), one of the four nucleotide triphosphates used in the in vivo synthesis of DNA. Other fluorouracil metabolites incorporate into both RNA and DNA; incorporation into RNA results in major effects on both RNA processing and functions.
Fluorouracil (5-FU) is a pyrimidine analogue used as an antineoplastic agent to treat multiple solid tumors including colon, rectal, breast, gastric, pancreatic, ovarian, bladder and liver cancer. Fluorouracil is associated with a low rate of transient serum aminotransferase elevations during therapy and has been implicated in rare cases of clinically apparent acute liver injury.
Brand Name:
Vulcanchem
CAS No.:
191047-65-1
VCID:
VC0068921
InChI:
InChI=1S/C4H3FN2O2/c5-2-1-6-4(9)7-3(2)8/h1H,(H2,6,7,8,9)
SMILES:
C1=C(C(=NC(=N1)O)O)F
Molecular Formula:
C4H3FN2O2
Molecular Weight:
130.08 g/mol
2,4-Pyrimidinediol, 5-fluoro- (9CI)
CAS No.: 191047-65-1
Main Products
VCID: VC0068921
Molecular Formula: C4H3FN2O2
Molecular Weight: 130.08 g/mol
CAS No. | 191047-65-1 |
---|---|
Product Name | 2,4-Pyrimidinediol, 5-fluoro- (9CI) |
Molecular Formula | C4H3FN2O2 |
Molecular Weight | 130.08 g/mol |
IUPAC Name | 5-fluoropyrimidine-2,4-diol |
Standard InChI | InChI=1S/C4H3FN2O2/c5-2-1-6-4(9)7-3(2)8/h1H,(H2,6,7,8,9) |
Standard InChIKey | GHASVSINZRGABV-UHFFFAOYSA-N |
Isomeric SMILES | C1=C(C(=NC(=N1)O)O)F |
SMILES | C1=C(C(=NC(=N1)O)O)F |
Canonical SMILES | C1=C(C(=O)NC(=O)N1)F |
Boiling Point | Decomposes at 282-283 °C; sublimes (0.1 mm): 190-200 °C |
Colorform | White to practically white crystalline powder Crystals from water or methanol-ethe |
Melting Point | Decomposes at 540-541° F (EPA, 1998) 282-283 283.0 °C 282 °C (decomposes) 280-282°C |
Physical Description | Fluorouracil is a white to nearly white crystalline powder; practically odorless. Used as an anti neoplastic drug, chemosterilant for insects. (EPA, 1998) Solid |
Description | 5-fluorouracil is a nucleobase analogue that is uracil in which the hydrogen at position 5 is replaced by fluorine. It is an antineoplastic agent which acts as an antimetabolite - following conversion to the active deoxynucleotide, it inhibits DNA synthesis (by blocking the conversion of deoxyuridylic acid to thymidylic acid by the cellular enzyme thymidylate synthetase) and so slows tumour growth. It has a role as a xenobiotic, an environmental contaminant, a radiosensitizing agent, an antineoplastic agent, an immunosuppressive agent and an antimetabolite. It is a nucleobase analogue and an organofluorine compound. It derives from a uracil. Fluorouracil is an antimetabolite fluoropyrimidine analog of the nucleoside pyrimidine with antineoplastic activity. Fluorouracil and its metabolites possess a number of different mechanisms of action. In vivo, fluoruracil is converted to the active metabolite 5-fluoroxyuridine monophosphate (F-UMP); replacing uracil, F-UMP incorporates into RNA and inhibits RNA processing, thereby inhibiting cell growth. Another active metabolite, 5-5-fluoro-2'-deoxyuridine-5'-O-monophosphate (F-dUMP), inhibits thymidylate synthase, resulting in the depletion of thymidine triphosphate (TTP), one of the four nucleotide triphosphates used in the in vivo synthesis of DNA. Other fluorouracil metabolites incorporate into both RNA and DNA; incorporation into RNA results in major effects on both RNA processing and functions. Fluorouracil (5-FU) is a pyrimidine analogue used as an antineoplastic agent to treat multiple solid tumors including colon, rectal, breast, gastric, pancreatic, ovarian, bladder and liver cancer. Fluorouracil is associated with a low rate of transient serum aminotransferase elevations during therapy and has been implicated in rare cases of clinically apparent acute liver injury. |
Shelf Life | Stable when exposed to air. |
Solubility | less than 1 mg/mL at 66° F (NTP, 1992) 11100 mg/L (at 22 °C) 0.09 M 1 G IN 80 ML WATER, 170 ML ALCOHOL & 55 ML METHANOL; PRACTICALLY INSOL IN CHLOROFORM, ETHER & BENZENE; SOLUBILITY IN AQ SOLN INCR WITH INCR PH OF SOLN Soluble in methanol-water mixtures Sparingly soluble in water and slightly soluble in alcohol. 1 g is soluble in 100 ml of propylene glycol. In water, 1.11X10+4 mg/L at 22 °C 5.86e+00 g/L |
Synonyms | 5 Fluorouracil 5 Fluorouracil biosyn 5 FU Lederle 5 FU medac 5 HU Hexal 5-Fluorouracil 5-Fluorouracil-biosyn 5-FU 5-FU Lederle 5-FU medac 5-HU Hexal 5FU Adrucil Carac Dakota, Fluorouracile Efudex Efudix Fluoro Uracile ICN Fluoro-Uracile ICN Fluoroplex Fluorouracil Fluorouracil GRY Fluorouracil Mononitrate Fluorouracil Monopotassium Salt Fluorouracil Monosodium Salt Fluorouracil Potassium Salt Fluorouracil-GRY Fluorouracile Dakota Fluorouracilo Ferrer Far Fluoruracil Fluracedyl Flurodex Haemato fu Haemato-fu Neofluor Onkofluor Ribofluo |
Vapor Pressure | 2.68X10-6 mm Hg at 25 °C (est) |
PubChem Compound | 5281053 |
Last Modified | Nov 09 2021 |
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